molecular formula C18H17N3O2S B2884238 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034483-69-5

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2884238
CAS No.: 2034483-69-5
M. Wt: 339.41
InChI Key: HABCTUXHYHWRBO-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a benzofuran ring fused with a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple stepsThe final step involves the coupling of the benzofuran-thiadiazole intermediate with a carboxamide group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: These compounds share the benzofuran ring structure and exhibit similar biological activities.

    Thiadiazole derivatives: These compounds contain the thiadiazole ring and have comparable chemical properties.

Uniqueness

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its combined benzofuran-thiadiazole structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in various fields .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18_{18}H17_{17}N3_3O2_2S
  • Molecular Weight : 339.4 g/mol
  • CAS Number : 2034483-69-5

The structure features a benzofuran ring fused with a thiadiazole ring and a carboxamide group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzofuran intermediate.
  • Coupling with the thiadiazole moiety.
  • Introduction of the carboxamide group under controlled conditions to ensure high yield and purity.

These synthetic routes often employ advanced techniques such as continuous flow synthesis and the use of catalysts to enhance efficiency .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects:

  • Cell Lines Tested : HepG2 (liver), HCT116 (colon), MCF-7 (breast)
  • IC50_{50} Values : The compound exhibited IC50_{50} values comparable to standard chemotherapeutics like doxorubicin .

The mechanisms underlying its anticancer activity include:

  • Inhibition of EGFR : The compound may inhibit epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
  • Induction of Apoptosis : Studies show it can trigger apoptosis in cancer cells by modulating proteins involved in mitochondrial pathways such as Bax and Bcl-2 .

Antibacterial and Antiviral Activities

In addition to its anticancer properties, preliminary data suggest potential antibacterial and antiviral activities. The compound's ability to interact with specific molecular targets may inhibit bacterial growth or viral replication, although further studies are required to elucidate these effects fully .

Study 1: Cytotoxicity Evaluation

A detailed study assessed the cytotoxic effects of various derivatives related to this compound. It was found that certain modifications enhanced potency against cancer cell lines while maintaining low toxicity towards normal cells. This selective cytotoxicity is crucial for developing safer therapeutic agents .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how this compound interacts with cellular pathways. The study utilized molecular docking techniques to predict binding affinities with target proteins involved in cancer progression .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11(8-12-2-5-17-13(9-12)6-7-23-17)19-18(22)14-3-4-15-16(10-14)21-24-20-15/h2-5,9-11H,6-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABCTUXHYHWRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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